molecular formula C16H18N2O2 B3988993 N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide CAS No. 433317-08-9

N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B3988993
CAS No.: 433317-08-9
M. Wt: 270.33 g/mol
InChI Key: UCJDIKMJORQGMZ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 4-position and a benzamide moiety linked through a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-methylpyridin-2-ylamine: This can be achieved by nitration of 4-methylpyridine followed by reduction of the nitro group to an amine.

    Synthesis of 4-(propan-2-yloxy)benzoic acid: This involves the esterification of 4-hydroxybenzoic acid with isopropanol, followed by hydrolysis to yield the desired acid.

    Amide Bond Formation: The final step involves coupling 4-methylpyridin-2-ylamine with 4-(propan-2-yloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-(4-carboxypyridin-2-yl)-4-(propan-2-yloxy)benzamide.

    Reduction: Formation of N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzylamine.

    Substitution: Formation of N-(4-methylpyridin-2-yl)-4-(alkoxy)benzamide derivatives.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methylpyridin-2-yl)-4-(propan-2-yloxy)benzamide can be compared with other similar compounds such as:

    N-(4-methylpyridin-2-yl)-4-(methoxy)benzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-(4-methylpyridin-2-yl)-4-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

These compounds share structural similarities but may exhibit different chemical reactivities and biological activities, highlighting the uniqueness of this compound in terms of its specific properties and applications.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)20-14-6-4-13(5-7-14)16(19)18-15-10-12(3)8-9-17-15/h4-11H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJDIKMJORQGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218932
Record name 4-(1-Methylethoxy)-N-(4-methyl-2-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433317-08-9
Record name 4-(1-Methylethoxy)-N-(4-methyl-2-pyridinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433317-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethoxy)-N-(4-methyl-2-pyridinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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